2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]ethyl chloroacetate
Overview
Description
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]ethyl chloroacetate is a chemical compound with the molecular formula C11H11ClN2O4S It is known for its unique structure, which includes a benzisothiazole ring system with a dioxido group and a chloroacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]ethyl chloroacetate typically involves the reaction of 2-aminoethyl chloroacetate with 1,1-dioxido-1,2-benzisothiazol-3-amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]ethyl chloroacetate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloroacetate group can be replaced by other nucleophiles.
Oxidation and reduction: The benzisothiazole ring can participate in redox reactions.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze the ester bond.
Major Products Formed
Nucleophilic substitution: Substituted derivatives of the original compound.
Oxidation: Oxidized forms of the benzisothiazole ring.
Reduction: Reduced forms of the benzisothiazole ring.
Hydrolysis: The corresponding carboxylic acid and alcohol.
Scientific Research Applications
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]ethyl chloroacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]ethyl chloroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzisothiazole ring system can interact with biological macromolecules, potentially inhibiting their function or altering their activity. The chloroacetate moiety may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-4-methylpentanoic acid
- 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 3-bromobenzoate
Uniqueness
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]ethyl chloroacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl 2-chloroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O4S/c12-7-10(15)18-6-5-13-11-8-3-1-2-4-9(8)19(16,17)14-11/h1-4H,5-7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLHLHJZWXRACF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NCCOC(=O)CCl)NS2(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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